molecular formula C15H14O3 B3268676 2-Phenylchroman-5,7-diol CAS No. 493-43-6

2-Phenylchroman-5,7-diol

Cat. No.: B3268676
CAS No.: 493-43-6
M. Wt: 242.27 g/mol
InChI Key: YFLAFNQHWRFTGP-UHFFFAOYSA-N
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Description

2-Phenylchroman-5,7-diol is a chemical compound belonging to the class of flavonoids, specifically a type of chroman derivative. It is characterized by a chroman ring system with hydroxyl groups at positions 5 and 7, and a phenyl group at position 2. This compound is known for its potential biological activities and is of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylchroman-5,7-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of phenolic compounds and aldehydes in the presence of acid catalysts to form the chroman ring system. The hydroxyl groups are introduced through subsequent hydroxylation reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The hydroxyl groups at positions 5 and 7 can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Acid chlorides or alkyl halides in the presence of base catalysts are typical reagents.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Esterified or etherified products.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its antioxidant properties and potential role in protecting cells from oxidative stress.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antidiabetic activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The biological effects of 2-Phenylchroman-5,7-diol are primarily attributed to its ability to interact with various molecular targets and pathways. It can activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy homeostasis. This activation can lead to increased glucose uptake and insulin secretion, making it a potential candidate for antidiabetic therapies .

Comparison with Similar Compounds

    Flavanones: Compounds with a similar chroman ring system but differing in the position or number of hydroxyl groups.

    Isoflavonoids: Structurally related compounds with a 3-phenylchroman skeleton instead of a 2-phenylchroman.

Uniqueness: 2-Phenylchroman-5,7-diol is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to other flavonoids. Its ability to activate the AMPK pathway and its potential therapeutic applications set it apart from similar compounds .

Properties

IUPAC Name

2-phenyl-3,4-dihydro-2H-chromene-5,7-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c16-11-8-13(17)12-6-7-14(18-15(12)9-11)10-4-2-1-3-5-10/h1-5,8-9,14,16-17H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFLAFNQHWRFTGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2OC1C3=CC=CC=C3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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